LL-Z1272.Episilon

Description

Significance of Novel Compound Discovery in Antimicrobial and Antiparasitic Research

The continuous emergence of resistance to existing drugs necessitates the discovery of compounds with novel structures and mechanisms of action ontosight.ai. Antimicrobial resistance, in particular, is a significant global health threat, driving the urgent need for new antibiotics effective against resistant bacterial strains ontosight.ai. Similarly, parasitic infections continue to cause substantial morbidity and mortality worldwide, highlighting the importance of identifying new antiparasitic agents. Novel compounds can offer fresh insights into biological pathways essential for pathogen survival, potentially leading to the development of entirely new therapeutic strategies.

The Role of LL-Z1272.Episilon within the LL-Z1272 Prenylphenol Family

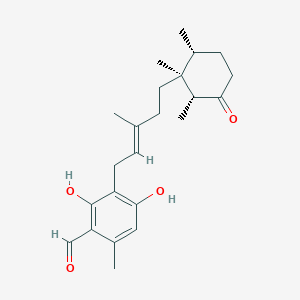

This compound is a member of the LL-Z1272 family of prenylphenol compounds nih.govresearchgate.net. These compounds are characterized by a benzaldehyde (B42025) backbone substituted with hydroxy and methyl groups, along with a prenyl side chain ontosight.ai. The LL-Z1272 family includes several related metabolites, such as LL-Z1272α, β, γ, δ, and ζ, which are produced by fungi researchgate.net. Structurally, this compound differs from some other family members, like ascochlorin (B1665193) (which is related to LL-Z1272γ), by lacking a chlorine atom on the benzene (B151609) ring and having a hydrogenated isoprenoid side chain that is terminally cyclized to a cyclohexanone (B45756) ring researchgate.netnih.gov. This structural variation within the family contributes to their diverse biological activities researchgate.net.

Overview of Current Research Trajectories for this compound

Current research on this compound focuses primarily on its biological activities, particularly its potential as an inhibitor of quinol oxidases researchgate.nethodoodo.commedkoo.com. Studies have identified this compound as a novel inhibitor that can discriminate between bacterial and mitochondrial quinol oxidases hodoodo.commedkoo.com. This discriminatory activity is of particular interest because quinol oxidases are essential for the respiration of many bacteria and parasites but are absent from mammalian mitochondria, making them attractive targets for selective toxicity researchgate.netresearchgate.net. Research indicates that this compound, along with LL-Z1272β, shows activity against bacterial cytochrome bd oxidase researchgate.netfrontiersin.org. The investigation into the inhibitory mechanisms of this compound and its effects on the respiratory chains of various pathogens represents a key trajectory in understanding its potential therapeutic applications.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₂O₄ | nih.gov |

| Molecular Weight | 372.5 g/mol | nih.gov |

| PubChem CID | 10451939 | nih.gov |

| CAS Number | 22562-68-1 | nih.gov |

| IUPAC Name | 2,4-dihydroxy-6-methyl-3-[(E)-3-methyl-5-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-2-enyl]benzaldehyde | nih.gov |

Table 2: Select Biological Activities Investigated for LL-Z1272 Family Members

| Compound | Activity | Notes | Source |

| This compound | Inhibition of bacterial and mitochondrial quinol oxidases | Discriminates between bacterial and mitochondrial enzymes. | hodoodo.commedkoo.com |

| LL-Z1272β | Inhibition of bacterial cytochrome bd oxidase | More active against cytochrome bd compared to some other family members. | researchgate.netfrontiersin.org |

| LL-Z1272γ | Potent inhibition of cytochrome bo and trypanosome alternative oxidase | Chlorinated derivative. | researchgate.net |

| LL-Z1272δ | Potent inhibition of cytochrome bo and trypanosome alternative oxidase | Chlorinated derivative. | researchgate.net |

| LL-Z1272ζ | Potent inhibition of cytochrome bo and trypanosome alternative oxidase | Chlorinated derivative. | researchgate.net |

| Ascochlorin | Inhibition of mitochondrial cytochrome bc1 complex, antiviral, antitumor | Related to LL-Z1272γ, contains chlorine. | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

22562-68-1 |

|---|---|

Molecular Formula |

C23H32O4 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

2,4-dihydroxy-6-methyl-3-[(E)-3-methyl-5-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-2-enyl]benzaldehyde |

InChI |

InChI=1S/C23H32O4/c1-14(10-11-23(5)16(3)7-9-20(25)17(23)4)6-8-18-21(26)12-15(2)19(13-24)22(18)27/h6,12-13,16-17,26-27H,7-11H2,1-5H3/b14-6+/t16-,17+,23+/m1/s1 |

InChI Key |

JSPPDMSCDGJJOM-YDMRWXCBSA-N |

SMILES |

CC1CCC(=O)C(C1(C)CCC(=CCC2=C(C=C(C(=C2O)C=O)C)O)C)C |

Isomeric SMILES |

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)CC/C(=C/CC2=C(C=C(C(=C2O)C=O)C)O)/C)C |

Canonical SMILES |

CC1CCC(=O)C(C1(C)CCC(=CCC2=C(C=C(C(=C2O)C=O)C)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LL-Z1272.Episilon; LL Z1272.Episilon; LLZ1272.Episilon; Antibiotic LL-Z1272epsilon; |

Origin of Product |

United States |

Origin and Structural Context of Ll Z1272.episilon

The Orcyl Aldehyde Core and Farnesyl Side Chain

The structures of the LL-Z1272 metabolites, including LL-Z1272.Episilon, are composed of an orcyl aldehyde unit condensed with a farnesyl side chain. researchgate.net this compound specifically features a benzaldehyde (B42025) backbone substituted with hydroxyl and methyl groups, connected to a pentenyl side chain that incorporates a cyclohexyl ring. ontosight.ai This combination of an aromatic aldehyde and a substantial isoprenoid chain is a defining characteristic of this class of compounds. The 1-aldehyde group on the aromatic core has been shown to interact via hydrophobic interactions in related compounds. researchgate.net

Screening from Natural Product Libraries

Conformational Analysis and Stereochemical Features

This compound possesses defined stereocenters. nih.gov Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial in chemistry and biology, as biological systems often exhibit high selectivity based on subtle stereochemical differences. quimicaorganica.orgnptel.ac.in Conformational analysis, a part of stereochemistry, examines the different spatial arrangements (conformers) that a molecule can adopt through rotation around single bonds, and the study of their relative energies. quimicaorganica.orgcurlyarrows.comwikipedia.org While the presence of defined stereocenters in this compound is established, detailed research findings specifically on the conformational analysis and the impact of its stereochemical features on its biological activity were not extensively available in the consulted literature.

Significance of Cyclohexanone (B45756) Ring and Chlorination in Analogs

The structures of some LL-Z1272 analogs, specifically γ, δ, ε, and ζ, feature a cyclohexanone ring formed by the terminal cyclization of the farnesyl side chain. researchgate.net this compound (ε) is one such analog containing this cyclic structure. researchgate.netontosight.ai Another significant structural variation among the LL-Z1272 series is the presence or absence of a chlorine atom in the aromatic portion of the molecule. researchgate.net this compound (ε) is a non-chlorinated derivative, unlike LL-Z1272γ, δ, and ζ, which are chlorinated. researchgate.netresearchgate.net Research on the LL-Z1272 series has indicated that chlorination influences their biological activities, with chlorinated derivatives (γ, δ, ζ) showing potency against cytochrome bo and trypanosome alternative oxidase, while the non-chlorinated derivatives (β, ε) are active against cytochrome bd oxidase. researchgate.netnih.gov This highlights the importance of both the cyclic structure in the side chain and the halogenation pattern on the aromatic core for the differential biological targeting within this compound family.

Based on the available information, detailed numerical data suitable for an interactive data table regarding the specific research findings or structural parameters of this compound was not identified within the scope of the search results.

Molecular Mechanism of Action and Biological Targets of Ll Z1272.episilon

Inhibition of Bacterial Respiratory Quinol Oxidases

Bacterial respiratory quinol oxidases are crucial for energy generation in many bacteria, serving as terminal oxidases that transfer electrons from quinols to oxygen. nih.govresearchgate.netmdpi.com Unlike mammalian mitochondria which primarily utilize cytochrome c oxidase, bacteria often employ alternative terminal oxidases, including the cytochrome bd and bo-type quinol oxidases. nih.govnih.govresearchgate.net The differential presence and structure of these oxidases in bacteria compared to mammalian cells make them attractive targets for selective antibacterial agents. nih.govnih.gov LL-Z1272.Episilon, along with other LL-Z1272 derivatives, has been shown to inhibit these bacterial enzymes. nih.govresearchgate.net

Specificity for Cytochrome bd Oxidase in Bacterial Species

Cytochrome bd oxidase is a terminal oxidase found in the respiratory chains of many prokaryotes, including pathogenic species. mdpi.comresearchgate.net This enzyme plays a vital role in coupling electron transfer from quinol to oxygen with the generation of a proton motive force, essential for ATP synthesis. mdpi.comresearchgate.net It is particularly important under conditions of low aeration or various environmental stresses, and contributes to bacterial survival and virulence. researchgate.netmdpi.comresearchgate.net this compound has demonstrated specific activity against cytochrome bd oxidase. nih.govnih.govresearchgate.netfrontiersin.org

Studies on Escherichia coli have shown that this compound acts as an inhibitor of its cytochrome bd oxidase. nih.govresearchgate.netontosight.ai E. coli possesses two types of bd oxidases, bd-I and bd-II, which are induced under low oxygen conditions and contribute to the proton motive force. researchgate.netrcsb.org Research has identified this compound as a new inhibitor for Escherichia coli cytochrome bd. nih.govresearchgate.net

Cytochrome bd oxidase is also a significant component of the respiratory chain in Mycobacterium tuberculosis and Mycobacterium smegmatis. nih.govfrontiersin.orgplos.org In M. tuberculosis, cytochrome bd oxidase plays a role in maintaining metabolic function under stress conditions and can be important for survival during the host immune response. plos.orgnih.gov Prenylphenols, including LL-Z1272 beta and epsilon, have been found to be specifically active against the bd oxidase in mycobacteria. nih.govfrontiersin.org Studies have indicated that inhibiting cytochrome bd oxidase can impact the growth and survival of M. smegmatis. nih.gov

Inhibition of Cytochrome bd Oxidase in Mycobacterium tuberculosis and M. smegmatis

Activity Against Escherichia coli bo-type Ubiquinol (B23937) Oxidase

In addition to cytochrome bd oxidase, Escherichia coli also utilizes a bo-type ubiquinol oxidase as a terminal oxidase, particularly under high aeration conditions. nih.govuniprot.org While this compound is noted for its higher activity against cytochrome bd, studies have also shown that it inhibits the E. coli bo-type ubiquinol oxidase, despite the structural differences between these enzymes. nih.govresearchgate.net This indicates that this compound can target multiple quinol oxidases within the same bacterial species.

Differential Inhibition Profile Against Various Bacterial Quinol Oxidases

The LL-Z1272 series of prenylphenols, including this compound, exhibits a differential inhibition profile against various bacterial quinol oxidases. nih.govresearchgate.netresearchgate.net This differential activity is influenced by structural variations among the LL-Z1272 derivatives. nih.govresearchgate.net Specifically, LL-Z1272 beta and epsilon, which are dechlorinated derivatives, show higher activity against cytochrome bd oxidase. nih.govresearchgate.net In contrast, chlorinated derivatives like LL-Z1272 gamma, delta, and zeta are more potent inhibitors of cytochrome bo oxidase and trypanosome alternative oxidase. nih.govresearchgate.net This highlights the potential for developing selective inhibitors targeting specific bacterial respiratory pathways. nih.gov

Table 1: Inhibitory Activity of LL-Z1272 Derivatives Against Bacterial Quinol Oxidases

| Compound | Structure | Activity Against Cytochrome bd | Activity Against Cytochrome bo |

| This compound | Dechlorinated | Higher Activity | Inhibitory Activity |

| LL-Z1272.beta | Dechlorinated | Higher Activity | Inhibitory Activity |

| LL-Z1272.gamma | Chlorinated | Inhibitory Activity | Potent Inhibitor |

| LL-Z1272.delta | Chlorinated | Inhibitory Activity | Potent Inhibitor |

| LL-Z1272.zeta | Chlorinated | Inhibitory Activity | Potent Inhibitor |

Based on research findings on the differential inhibition profiles of LL-Z1272 derivatives against bacterial quinol oxidases. nih.govresearchgate.net

Detailed research findings indicate that the prenylphenol structure of LL-Z1272 compounds is crucial for their inhibitory activity against quinol oxidases. nih.govresearchgate.net The variations in the side chain and the presence or absence of chlorine atoms contribute to their differential specificity towards different types of quinol oxidases. nih.govresearchgate.netresearchgate.net This provides valuable insights for understanding the molecular mechanisms of these enzymes and for the rational design of more selective inhibitors. nih.gov

Inhibition of Parasitic Alternative Oxidase (TAO)

A key mechanism of action for LL-Z1272.Epsilon involves the inhibition of parasitic alternative oxidase (TAO). This enzyme is a terminal oxidase found in the electron transport chain of certain parasites, including trypanosomes nih.govresearchgate.net.

Selective Inhibition of Trypanosome Alternative Oxidase (TAO)

LL-Z1272.Epsilon has been identified as an inhibitor of Trypanosome alternative oxidase (TAO) nih.gov. Research indicates that LL-Z1272.Epsilon, along with other LL-Z1272 derivatives like LL-Z1272beta, can inhibit TAO, even though TAO is structurally unrelated to certain bacterial oxidases also inhibited by these compounds nih.gov. This suggests a degree of selectivity in their action. Studies comparing the sensitivity of TAO from Trypanosoma brucei and Trypanosoma vivax to inhibitors like ascofuranone (B1665194) (AF) and salicylhydroxamic acid (SHAM) highlight the importance of identifying potent and selective TAO inhibitors for treating trypanosomiasis researchgate.netresearchgate.net. While AF has been noted as a potent inhibitor against T. brucei TAO, LL-Z1272beta, gamma, and zeta have shown (apparently) non-competitive inhibition against T. vivax AOX researchgate.net.

Absence of Quinol Oxidases in Mammalian Mitochondria and Inhibitor Selectivity

Mammalian mitochondria primarily utilize cytochrome c oxidase (complex IV) as the terminal oxidase in their respiratory chain and lack the quinol oxidases, such as cytochrome bd and bo-type ubiquinol oxidase, that are present in bacteria and some parasites nih.govnih.gov. The absence of these quinol oxidases, including TAO, in mammalian mitochondria is a critical factor contributing to the selective toxicity of compounds like LL-Z1272.Epsilon against target microorganisms while being less toxic to human cells nih.govresearchgate.netresearchgate.net. This differential presence of respiratory enzymes makes TAO an attractive target for the development of chemotherapeutic agents against diseases like African trypanosomiasis researchgate.netresearchgate.net.

Implications for Parasite Survival and Metabolic Pathways

In bloodstream forms of Trypanosoma brucei, TAO is essential for the re-oxidation of NADH produced during glycolysis, as these parasites rely almost exclusively on glycolysis for ATP production in the glucose-rich environment of the mammalian bloodstream researchgate.netnih.govunibe.ch. TAO functions as the sole terminal oxidase in this context researchgate.net. Inhibition of TAO disrupts this vital metabolic pathway, leading to the accumulation of NADH and consequently impairing ATP production, which is detrimental to parasite survival researchgate.netresearchgate.net. The reliance of bloodstream form trypanosomes on glycolysis and TAO for energy metabolism underscores the potential of TAO inhibitors as effective trypanocidal agents researchgate.netresearchgate.netnih.gov.

Broader Cellular and Molecular Interactions

Beyond its primary effect on parasitic alternative oxidase, research suggests that LL-Z1272.Epsilon may engage in broader cellular and molecular interactions.

Modulation of Farnesyltransferase Beta Subunit (FNTB)

Available data indicates that LL-Z1272.Epsilon can target the Farnesyltransferase Beta Subunit (FNTB) maayanlab.cloud. Farnesyltransferase (FTase) is an enzyme involved in protein prenylation, specifically adding a farnesyl group to proteins containing a C-terminal CaaX box motif wikipedia.orguniprot.org. This modification is crucial for the proper localization and function of many proteins, including members of the Ras superfamily, which are involved in cell signaling and growth wikipedia.org. FTase is a heterodimer composed of an alpha and a beta subunit wikipedia.orggenecards.org. Targeting FNTB with inhibitors like LL-Z1272.Epsilon could potentially disrupt these essential protein modification processes, affecting cellular functions that rely on farnesylated proteins wikipedia.org.

Interaction with Nitric Oxide Biosynthetic Processes

There are indications suggesting an interaction between LL-Z1272.Epsilon and nitric oxide biosynthetic processes nih.gov. Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses nih.govguidetopharmacology.orgnih.gov. It is synthesized by nitric oxide synthases (NOS) ctdbase.org. The nature of the interaction between LL-Z1272.Epsilon and NO biosynthetic processes is not explicitly detailed in the provided context, but the mention suggests a potential influence on NO production or signaling pathways nih.gov. Further research would be needed to elucidate the specific mechanisms and implications of this interaction.

Effects on General Microorganism Growth and Viability

This compound is a prenylphenol compound that has demonstrated antibiotic properties, indicating an ability to inhibit the growth of or kill microorganisms. ontosight.ai Its biological activity against microorganisms is attributed to its complex chemical structure, which includes a benzaldehyde (B42025) backbone with specific substitutions and a pentenyl side chain featuring a cyclohexyl ring. ontosight.ai

Research has identified this compound, along with other LL-Z1272 derivatives (beta, gamma, delta, and zeta), as inhibitors of bacterial quinol oxidases. researchgate.net Specifically, LL-Z1272 beta and epsilon have shown activity against the bd oxidase in Escherichia coli. researchgate.netnih.gov These compounds, isolated from the fungus Verticillium sp., are prenylphenols. researchgate.net The inhibition of quinol oxidases is significant because these enzymes are essential for bacterial respiration and are absent in mammalian mitochondria, suggesting a potential for selective toxicity against bacterial cells. researchgate.net Studies indicate that LL-Z1272 beta and delta are less toxic to human cells, making them potential lead compounds for further development. researchgate.net

The mechanism of action for antibiotics like this compound can involve interfering with essential bacterial processes such as protein synthesis or cell wall formation. ontosight.ai The effectiveness of this compound against specific bacterial types is an area of ongoing research. ontosight.ai The compound represents a potentially valuable agent in combating bacterial infections, particularly in the context of rising antibiotic resistance. ontosight.ai

While detailed quantitative data specifically on the minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) of this compound against a broad spectrum of microorganisms were not extensively available in the provided search results, its identification as an antibiotic and an inhibitor of bacterial respiratory enzymes strongly supports its impact on microbial growth and viability. ontosight.airesearchgate.netnih.gov

Based on the available information regarding its activity against bacterial quinol oxidases, particularly in Escherichia coli, the following table summarizes the reported inhibitory effect on a specific bacterial target:

| Compound | Target Enzyme in E. coli | Reported Activity |

| This compound | bd oxidase | Inhibitory |

| LL-Z1272.beta | bd oxidase | Inhibitory |

Further detailed research findings on the effects of this compound on the growth and viability of a wider range of microorganisms, including MIC and MBC values against various bacterial and fungal species, would provide a more comprehensive understanding of its antimicrobial spectrum and potency.

Structure Activity Relationship Sar Studies of Ll Z1272.episilon and Analogs

Comparative Analysis of Dechlorinated (Epsilon, Beta) and Chlorinated (Gamma, Delta, Zeta) Derivatives

SAR studies on the LL-Z1272 derivatives have highlighted a significant difference in the inhibitory profiles between the dechlorinated and chlorinated analogs. The dechlorinated derivatives, specifically LL-Z1272β and LL-Z1272ε, have been identified as potent inhibitors of NQO2. nih.govnih.govnih.gov In contrast, the chlorinated derivatives, including LL-Z1272γ, LL-Z1272δ, and LL-Z1272ζ, demonstrate potent inhibitory activity against NQO1. nih.govnih.govnih.gov This differential inhibition based on the presence or absence of chlorine atoms in the naphthoquinone core is a key finding in the SAR of these compounds.

Research findings indicate distinct potencies and selectivities among these derivatives. For instance, LL-Z1272γ, δ, and ζ are reported as potent NQO1 inhibitors, while LL-Z1272β and ε are potent NQO2 inhibitors. nih.gov This suggests that the halogenation pattern plays a critical role in determining which quinol oxidase enzyme the compound will preferentially inhibit.

| Compound | Chlorination State | Primary Target | Potency (e.g., IC50) |

| LL-Z1272.Episilon | Dechlorinated | NQO2 | Potent |

| LL-Z1272.Beta | Dechlorinated | NQO2 | Potent |

| LL-Z1272.Gamma | Chlorinated | NQO1 | Potent |

| LL-Z1272.Delta | Chlorinated | NQO1 | Potent |

| LL-Z1272.Zeta | Chlorinated | NQO1 | Potent |

Note: Specific IC50 values were not consistently available across all snippets for all compounds, but the trend of differential potency is clearly indicated.

Elucidation of Key Pharmacophores for Quinol Oxidase Inhibition

The SAR studies have helped to elucidate the key pharmacophores responsible for the quinol oxidase inhibitory activity of the LL-Z1272 series. The naphthoquinone core is a fundamental structural element present in these compounds. nih.govnih.gov The differential activity against NQO1 and NQO2 is significantly influenced by the presence or absence of halogen substituents, specifically chlorine atoms, on this core structure. nih.govnih.gov The chlorinated derivatives (γ, δ, ζ) possess chlorine atoms on the naphthoquinone ring, which are critical for potent NQO1 inhibition. nih.govnih.gov Conversely, the dechlorinated derivatives (β, ε) lack these chlorine atoms, a feature associated with potent NQO2 inhibition. nih.govnih.gov In addition to the naphthoquinone core and halogenation pattern, the cyclohexyl ring and potentially the methyl group also contribute to the binding and inhibitory activity, as evidenced by structural studies. nih.gov These findings indicate that the interplay between the naphthoquinone core, halogenation, and the cyclohexyl ring system constitutes the key pharmacophores determining the inhibitory profile of LL-Z1272 derivatives against quinol oxidases.

Structural Determinants for Selective Inhibition of Different Oxidase Types

The structural determinants for the selective inhibition of NQO1 and NQO2 by LL-Z1272 derivatives primarily reside in the differences in their chemical structures, particularly the presence or absence of chlorine atoms. nih.govnih.gov The binding pockets of NQO1 and NQO2 exhibit distinct characteristics that accommodate either the chlorinated or dechlorinated forms of the LL-Z1272 compounds. The presence of chlorine atoms in LL-Z1272γ, δ, and ζ facilitates favorable interactions within the NQO1 binding site, leading to potent inhibition of this enzyme. nih.govnih.gov Conversely, the absence of chlorine atoms in LL-Z1272β and ε allows for optimal fitting and interactions within the NQO2 binding site, resulting in potent NQO2 inhibition. nih.govnih.gov This highlights how subtle structural variations, such as the halogenation state, can confer significant selectivity towards different but related enzyme targets within the quinol oxidase family. The specific amino acid residues lining the binding pockets of NQO1 and NQO2 are believed to interact differently with the chlorinated and dechlorinated naphthoquinone cores, thereby dictating the observed selectivity. nih.gov

| Structural Feature | Impact on Activity/Selectivity |

| Naphthoquinone Core | Essential scaffold for activity. nih.govnih.gov |

| Chlorine Atoms | Crucial for potent NQO1 inhibition. nih.govnih.gov |

| Absence of Chlorine Atoms | Associated with potent NQO2 inhibition. nih.govnih.gov |

| Cyclohexyl Ring Structure | Important for binding, particularly to NQO2. |

| Methyl Group (on core/ring) | Contributes to binding/activity. nih.gov |

Comparative Biological Evaluation and Lead Compound Development

Comparison with Other Established Quinol Oxidase Inhibitors

LL-Z1272.Episilon is part of a family of prenylphenols (LL-Z1272 beta, gamma, delta, epsilon, and zeta) identified as novel inhibitors of bacterial quinol oxidases. These compounds were discovered through screening the Kitasato Institute for Life Sciences Chemical Library using bacterial quinol oxidase from Escherichia coli, an enzyme absent in mammalian mitochondria, highlighting its potential as a selective target. wikipedia.orguni.lualchetron.comuni.lunih.govctdbase.org

Studies have shown that these prenylphenols inhibit multiple bacterial and parasitic respiratory enzymes, including E. coli cytochrome bd, E. coli bo-type ubiquinol (B23937) oxidase, and trypanosome alternative oxidase. wikipedia.orguni.luuni.lunih.govctdbase.org Notably, LL-Z1272 beta and epsilon, which are dechlorinated derivatives, demonstrated higher activity against cytochrome bd. wikipedia.orguni.luuni.lunih.govctdbase.org In contrast, the chlorinated derivatives, LL-Z1272 gamma, delta, and zeta, were found to be potent inhibitors of cytochrome bo and trypanosome alternative oxidase. wikipedia.orguni.luuni.lunih.govctdbase.org

Comparisons with other known inhibitors of these targets reveal the distinct profiles of the LL-Z1272 series. For instance, Gramicidin S is also recognized as a potent inhibitor of E. coli bd oxidase. alchetron.comwikidoc.orgnih.gov Against trypanosome alternative oxidase, LL-Z1272 compounds have been compared to inhibitors like ascofuranone (B1665194) and salicylhydroxamic acid (SHAM). uni.lu Kinetic analyses have provided insights into the inhibitory strength of some LL-Z1272 derivatives; for example, LL-Z1272 beta, gamma, and zeta showed Ki values in the nanomolar range against Trypanosoma vivax alternative oxidase. uni.lu

The specific activity of LL-Z1272 beta and epsilon against bd oxidase has also been noted in the context of mycobacteria, where terminal oxidases like cytochrome bd are considered important drug targets. wikidoc.orgfishersci.ca Other inhibitors targeting mycobacterial bd oxidase, such as MQL-H2 and the quinolone derivative CK-2-63, exist, underscoring the interest in this target for anti-mycobacterial chemotherapy. wikidoc.orgfishersci.ca The selective inhibition profile of the LL-Z1272 compounds, particularly the preference of epsilon for cytochrome bd, makes them valuable probes for understanding the molecular mechanisms of quinol oxidation sites in these enzymes. wikipedia.orguni.luuni.lunih.gov

Evaluation as Lead Compounds for Chemotherapeutic Agent Development

The absence of bacterial quinol oxidases in mammalian mitochondria positions these enzymes as attractive targets for the development of selective chemotherapeutic agents with potentially reduced off-target toxicity in humans. wikipedia.orguni.lualchetron.comuni.lunih.govctdbase.org The LL-Z1272 series, including this compound, represents a class of compounds with this inhibitory activity.

The potential of LL-Z1272 compounds as lead structures for new drugs against pathogenic bacteria and African trypanosomiasis has been highlighted. wikipedia.orguni.luuni.lunih.govctdbase.org Specifically, LL-Z1272 beta and delta have been mentioned as having lower toxicity to human cells, suggesting their suitability for further development as leads. wikipedia.orguni.luuni.lunih.govctdbase.org The ongoing research into compounds like LL-Z1272 Epsilon is crucial in the effort to combat the growing global challenge of antibiotic resistance. wikipedia.org

The inhibition of terminal oxidases, such as cytochrome bd, has emerged as a promising strategy for developing new drugs, particularly against pathogens like Mycobacterium tuberculosis. wikidoc.org The ability of prenylphenols like the LL-Z1272 series to selectively inhibit these bacterial respiratory enzymes supports their evaluation as lead compounds for novel chemotherapeutics. wikipedia.orguni.luuni.lunih.gov

In Vitro Efficacy Across Diverse Pathogen Strains

This compound functions as an antibiotic, designed to inhibit the growth or kill microorganisms. wikipedia.org Its in vitro efficacy has been demonstrated through its inhibitory activity against key respiratory enzymes in various pathogens.

This compound is a confirmed inhibitor of the Escherichia coli cytochrome bd. wikipedia.orguni.luuni.lunih.govctdbase.orgwikidoc.org It also exhibits inhibitory activity against the E. coli bo-type ubiquinol oxidase and the alternative oxidase found in trypanosomes. wikipedia.orguni.luuni.lunih.govctdbase.org Comparative studies within the LL-Z1272 family indicate that this compound, along with LL-Z1272 beta, is particularly active against cytochrome bd. wikipedia.orguni.luuni.lunih.govctdbase.org

Furthermore, prenylphenols including LL-Z1272 beta and epsilon have shown specific activity against the bd oxidase in Mycobacterium smegmatis, suggesting potential efficacy against mycobacterial species. wikidoc.orgfishersci.ca While detailed minimum inhibitory concentration (MIC) data for this compound against a broad spectrum of diverse pathogen strains were not extensively available in the reviewed literature, its established inhibitory effect on essential respiratory enzymes in E. coli, trypanosomes, and mycobacteria highlights its potential as an antimicrobial agent targeting these pathways.

Advanced Research Methodologies and Approaches for Ll Z1272.episilon Studies

Enzymatic Assays for Kinetic and Binding Affinity Determination

Enzymatic assays are fundamental tools used to characterize the interaction between a compound and its potential enzyme targets. These assays provide crucial quantitative data on binding affinity and reaction kinetics, which are essential for understanding the potency and mechanism of enzyme inhibition or activation. Techniques include measuring parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), catalytic rate constant (kcat), inhibition constant (Ki), half maximal inhibitory concentration (IC50), dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) wikipedia.org, uni.lu, nih.gov.

For compounds like LL-Z1272.Episilon, enzymatic assays can help determine if the compound directly interacts with and modulates the activity of specific enzymes suspected to be involved in its biological effects. For instance, studies on related compounds such as ascochlorin (B1665193) and LL-Z1272ε have utilized kinetic analyses to investigate their inhibitory effects on the mitochondrial cytochrome bc1 complex, a key component of the respiratory chain invivochem.cn. These studies involve monitoring the kinetics of cytochrome b and c reduction in the presence of the inhibitor to understand its binding site and mechanism invivochem.cn.

Various assay formats and readout technologies are employed, including spectrophotometry, fluorimetry, and biosensor-based methods like surface plasmon resonance (SPR) or biolayer interferometry (BLI), which can directly measure binding kinetics in real-time,, nih.gov. Fluorescence polarization is another method capable of sensing differences in binding kinetics. The accurate determination of binding kinetics is crucial as it can impact the therapeutic action and side effect profile of a ligand uni.lu.

Detailed kinetic and binding data, often presented as IC50 or Ki values, are critical for comparing the potency of different compounds and understanding their structure-activity relationships. While specific kinetic data for this compound were not detailed in the provided snippets, such enzymatic assays are standard practice in characterizing the biochemical activity of related compounds and would be applied to this compound to elucidate its enzymatic targets and their inhibition profiles.

Gene Expression Profiling and Transcriptomic Analysis (e.g., DRUG-seq)

Gene expression profiling and transcriptomic analysis are powerful approaches to investigate the global cellular response to a compound like this compound. These techniques measure the abundance of messenger RNA (mRNA) molecules in a cell or tissue, providing a snapshot of which genes are being actively transcribed. By comparing the transcriptomic profiles of cells treated with the compound to untreated cells, researchers can identify genes and pathways that are upregulated or downregulated in response to the treatment.

Methods such as RNA sequencing (RNA-seq) and microarrays enable comprehensive analysis of the transcriptome,. DRUG-seq is an example of a transcriptomic profiling method that can be used to analyze the effects of drugs on gene expression. This type of analysis can reveal insights into the cellular processes affected by this compound, potentially pointing to its mechanism of action or identifying off-target effects.

Transcriptomic analysis can also be used in conjunction with computational methods to identify potential drug targets by analyzing genomic data and comparing the profiles of healthy and affected individuals or cells,. Studies have utilized transcriptomic analysis to identify differentially expressed genes and pathways relevant to disease, which can then be explored as potential targets. While direct transcriptomic data for this compound were not provided, applying such methods would be crucial for understanding its broader cellular impact beyond direct enzyme inhibition.

Computational Biology Approaches for Target Identification and Binding Site Analysis

Computational biology plays a significant role in modern drug discovery and the study of compounds like this compound. Approaches such as molecular docking, molecular dynamics simulations, and virtual screening are used to predict how a compound might interact with potential protein targets at an atomic level,,.

Molecular docking algorithms predict the preferred binding orientation (pose) of a ligand within a target's binding site and estimate the binding affinity. Molecular dynamics simulations provide insights into the dynamic behavior of the compound-target complex over time, allowing researchers to study the stability of the interaction and conformational changes. Virtual screening involves computationally evaluating large libraries of compounds to identify potential binders to a target, which can accelerate the search for new leads or analogues.

These computational methods are valuable for identifying potential molecular targets of this compound based on its chemical structure and predicting how it might bind to these targets. They can also be used to analyze the specific amino acid residues involved in the binding interaction and to design new analogues with improved binding affinity or selectivity,,,. Computational approaches are increasingly integrated into target identification frameworks to analyze biological data and prioritize potential drug targets,.

Genetic Manipulation and Knockout Studies for Target Validation

Genetic manipulation techniques, particularly gene knockout and knockdown, are essential for validating whether a predicted or suspected protein target is indeed functionally relevant to the activity of this compound. Gene knockout involves eliminating the expression of a specific gene, while knockdown reduces its expression level.

CRISPR/Cas9 technology is a widely used tool for creating precise gene knockouts in various cell lines,,,,,,. By comparing the effects of this compound in cells with an intact target gene versus cells where the gene has been knocked out, researchers can determine if the compound's activity is dependent on the presence of that specific protein. If the compound loses its effect in the knockout cells, it provides strong evidence that the targeted protein is a key mediator of its activity.

Knockout studies are considered a reliable method for validating antibody specificity and, by extension, confirming the functional relevance of a target protein in the context of a compound's action,,,. They help to overcome challenges in accessing correct controls during assay development and enable confident interrogation of the relationship between genotype and phenotype. These methods are crucial for confirming the biological significance of potential targets identified through other approaches, such as computational predictions or transcriptomic analysis,.

High-Throughput Screening (HTS) Strategies for Analogue Discovery

High-Throughput Screening (HTS) is a powerful strategy used to rapidly test large libraries of chemical compounds for a desired biological activity. In the context of this compound research, HTS can be applied to identify new compounds with similar antibiotic properties or to discover analogues with improved potency, selectivity, or pharmacokinetic properties.

HTS typically involves miniaturized assays conducted in multi-well plates, allowing for the simultaneous testing of thousands to millions of compounds nih.gov,,. These screens can be cell-based or biochemical (e.g., enzymatic assays) and are designed to detect compounds that elicit a specific response, such as inhibiting enzyme activity or preventing bacterial growth.

For analogue discovery, HTS can be used to screen libraries of compounds structurally related to this compound or to screen diverse chemical libraries to find new scaffolds with similar biological activity. Hits from HTS campaigns are then subjected to further validation and characterization through methods like those described in the preceding sections to confirm their activity and determine their mechanism of action. While the provided snippets broadly mention HTS in drug discovery, its application to finding analogues of a known compound like this compound is a standard practice in medicinal chemistry and drug development.

This compound is a prenylphenol antibiotic that has garnered interest due to its inhibitory activity against bacterial and mitochondrial quinol oxidases. Research into this compound is ongoing, with several key areas identified for future investigation to fully understand its potential and limitations.

Future Directions and Unaddressed Research Questions for Ll Z1272.episilon

Comprehensive Mapping of Cellular Pathways Affected by LL-Z1272.Episilon

While this compound is known to target respiratory quinol oxidases, a complete understanding of all cellular pathways affected by this compound is still needed. Research indicates that this compound, along with other LL-Z1272 derivatives like beta, gamma, delta, and zeta, inhibits Escherichia coli cytochrome bd oxidase and E. coli bo-type ubiquinol (B23937) oxidase, as well as trypanosome alternative oxidase researchgate.net. Further studies are required to comprehensively map all protein interactions and downstream effects of this compound across various bacterial species and potentially in other organisms with similar respiratory complexes. This could involve high-throughput screening methods and 'omics' technologies to identify all affected proteins and pathways. For instance, preliminary data suggests this compound may target FNTB maayanlab.cloud. A detailed analysis of these interactions could reveal off-target effects or additional mechanisms of action that are currently unknown.

Investigation of Resistance Mechanisms to this compound

The emergence of resistance is a significant challenge for any antimicrobial compound. Given that this compound targets essential bacterial respiratory enzymes, understanding how bacteria might develop resistance is crucial for its potential therapeutic application. While general mechanisms of resistance to respiratory inhibitors exist, specific mechanisms against this compound have not been extensively studied. Future research should focus on identifying the genetic mutations or adaptive responses that confer resistance to this compound in target bacteria. This could involve laboratory evolution experiments and genomic sequencing of resistant strains. Understanding these mechanisms will be vital for designing strategies to mitigate resistance, such as combination therapies or structural modifications of the compound. Resistance to other respiratory inhibitors like Q203, which targets the cytochrome bc1 complex, has been linked to mutations in the qcrB gene nih.gov. Similar studies are needed for this compound and its specific targets like cytochrome bd oxidase frontiersin.org.

Exploration of this compound as a Biochemical Probe for Respiratory Complexes

This compound's ability to selectively inhibit bacterial and mitochondrial quinol oxidases makes it a valuable tool for studying the molecular mechanisms of these enzymes medkoo.com. Future research can leverage this compound as a biochemical probe to gain deeper insights into the structure, function, and catalytic cycles of respiratory complexes, particularly the cytochrome bd oxidase frontiersin.orgresearchgate.net. Studies utilizing techniques such as site-directed mutagenesis, X-ray crystallography, and cryo-electron microscopy in the presence of this compound could help to precisely map its binding site and understand the conformational changes induced upon binding. This could contribute significantly to the fundamental understanding of bacterial respiration and aid in the design of more potent and specific inhibitors. The distinct activity of LL-Z1272beta and epsilon against cytochrome bd compared to other LL-Z1272 derivatives further highlights their potential as selective probes researchgate.netresearchgate.net.

Development of Advanced Synthetic Strategies for this compound and its Analogues

This compound is a complex natural product. Developing efficient and scalable synthetic routes is essential for further research and potential commercial production. Current synthetic strategies may be challenging or low-yielding. Future work should explore novel synthetic methodologies, including total synthesis and semi-synthetic approaches, to improve the yield, purity, and scalability of this compound production. science.gov. Furthermore, the synthesis of various analogues with structural modifications is crucial for structure-activity relationship (SAR) studies nih.gov. This will allow researchers to identify key structural features responsible for its inhibitory activity and selectivity, potentially leading to the development of more potent, less toxic, or more specific derivatives. The prenylphenol structure of LL-Z1272 compounds, including epsilon, provides a basis for such modifications frontiersin.orgresearchgate.net.

Synergistic Effects of this compound with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other antibiotics or bioactive compounds could reveal potential combination therapies to enhance efficacy and potentially overcome resistance. Given its target on respiratory oxidases, combining this compound with compounds that target different essential bacterial pathways could lead to synergistic or additive effects. Research could involve screening this compound in combination with existing antibiotics or novel compounds against a range of bacterial pathogens, including drug-resistant strains. Studies on other respiratory inhibitors have shown promising synergy with existing anti-tuberculosis drugs nih.gov. Exploring such combinations for this compound could be particularly relevant in the context of combating multidrug-resistant infections.

Q & A

Basic Question

- Synthesis protocols : Document reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., HPLC gradients). Include raw spectral data (NMR, MS) in supplementary materials .

- Characterization : For novel compounds, provide elemental analysis, crystallography data (if available), and purity assessments (e.g., ≥95% by HPLC). For known compounds, cite prior synthesis methods and verify identity via comparative spectral analysis .

How can researchers resolve contradictions in experimental data for LL-Z1272.Epsilon?

Advanced Question

Contradictions (e.g., conflicting bioactivity results across studies) require systematic analysis:

Identify variables : Compare experimental conditions (e.g., cell lines, solvent systems, concentration ranges) .

Statistical validation : Apply error analysis (standard deviations, confidence intervals) to assess data reliability .

Contextual interpretation : Reconcile discrepancies using domain-specific knowledge (e.g., LL-Z1272.Epsilon’s stability under varying pH or temperature) .

What methodologies optimize the design of dose-response studies for LL-Z1272.Epsilon?

Advanced Question

- Non-linear regression models : Use tools like GraphPad Prism to fit sigmoidal curves and calculate EC₅₀/IC₅₀ values. Include replicates (n ≥ 3) and controls for assay interference .

- Dynamic range selection : Pre-test concentrations spanning 3–4 orders of magnitude to capture full efficacy-to-toxicity profiles .

How should literature reviews be structured to contextualize LL-Z1272.Epsilon’s mechanism of action?

Basic Question

- Thematic organization : Group studies by mechanism (e.g., receptor binding, metabolic pathways) rather than chronology. Highlight conflicting hypotheses (e.g., competing models of enzymatic inhibition) .

- Critical appraisal : Use tools like AMSTAR or GRADE to evaluate evidence quality, prioritizing peer-reviewed studies over preprint data .

What advanced statistical approaches validate LL-Z1272.Epsilon’s in vivo efficacy?

Advanced Question

- Multivariate analysis : Apply ANOVA or mixed-effects models to account for variables like animal weight, gender, and dosing schedules .

- Power analysis : Predefine sample sizes to ensure statistical significance (α = 0.05, β = 0.2) and avoid Type I/II errors .

How can researchers address limitations in LL-Z1272.Epsilon’s pharmacokinetic studies?

Advanced Question

- Compartmental modeling : Use software like NONMEM to predict absorption/distribution patterns. Validate with in vivo plasma concentration-time curves .

- Unresolved variables : Explicitly state assumptions (e.g., protein binding rates) and propose follow-up studies (e.g., mass balance assays) .

What protocols ensure ethical compliance in preclinical studies involving LL-Z1272.Epsilon?

Basic Question

- IACUC/IRB guidelines : Detail animal welfare measures (e.g., humane endpoints, analgesia) or informed consent protocols for human tissue use .

- Data transparency : Disclose conflicts of interest and publish negative results to avoid publication bias .

How should interdisciplinary collaborations enhance LL-Z1272.Epsilon research?

Advanced Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.